2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester
Overview
Description
2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C22H28O4 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.19875937 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ester Synthesis and Applications
Esters are significant in various industrial and scientific applications due to their wide range of uses, from solvents, flavors, and fragrances to intermediates in the synthesis of pharmaceuticals, polymers, and agrochemicals. The synthesis of esters, particularly through alkoxycarbonylation of unsaturated substrates, has been a focus of research due to its implications for resource saving, waste minimization, and environmental safety. High yields and selectivities to linear structured products can be achieved under mild conditions, primarily through the use of homogeneous palladium-diphosphine catalysts, highlighting the potential for implementing new industrial processes aimed at obtaining advanced chemical products (Sevostyanova & Batashev, 2023).
Environmental Occurrence and Fate of Esters
The environmental occurrence, fate, and biodegradation of esters, such as methyl tert-butyl ether (MTBE), have been extensively studied. MTBE, a fuel oxygenate, has been examined for its solubility in water, transport through groundwater, and resistance to biodegradation, providing a framework for understanding the environmental behavior of similar ester compounds. Despite MTBE's water solubility and weak sorption to subsurface solids, its aerobic biodegradation is possible through microbial action, with tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (HIBA) as key intermediates. This research underscores the importance of microbial degradation pathways in mitigating the environmental impact of ester compounds (Fiorenza & Rifai, 2003).
Analytical Methods for Ester Compounds
Analytical methods for ester compounds, especially in the context of pharmaceuticals and environmental samples, are crucial for identifying and quantifying these substances. Techniques such as gas chromatography, liquid chromatography, and spectrophotometry have been developed to analyze ester compounds with high accuracy and reliability. These methods are essential for ensuring the quality of pharmaceutical products, assessing environmental contamination, and facilitating the development of novel ester compounds with specific applications (Bannon et al., 1982).
Properties
IUPAC Name |
methyl 2-[(5-tert-butyl-2-methylphenyl)methoxymethyl]-6-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-15-10-11-18(22(2,3)4)12-17(15)14-26-13-16-8-7-9-19(24-5)20(16)21(23)25-6/h7-12H,13-14H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMVQKIGDGXPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)COCC2=C(C(=CC=C2)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132092 | |
Record name | Methyl 2-[[[5-(1,1-dimethylethyl)-2-methylphenyl]methoxy]methyl]-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801132092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171923-83-3 | |
Record name | Methyl 2-[[[5-(1,1-dimethylethyl)-2-methylphenyl]methoxy]methyl]-6-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171923-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[[[5-(1,1-dimethylethyl)-2-methylphenyl]methoxy]methyl]-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801132092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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